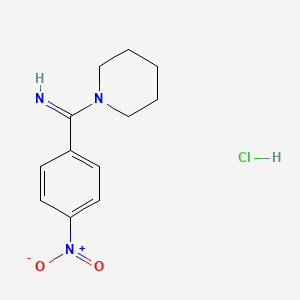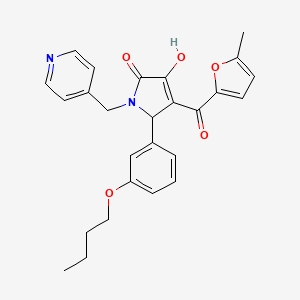
1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride
Descripción general
Descripción
1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride, commonly known as NPC 15437, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
NPC 15437 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. The inhibition of NMDA receptor activity by NPC 15437 has been shown to have neuroprotective effects, as it reduces the excitotoxicity and oxidative stress associated with various neurological disorders.
Biochemical and Physiological Effects:
NPC 15437 has been shown to have various biochemical and physiological effects, including the reduction of glutamate-induced excitotoxicity, the prevention of neuronal cell death, and the modulation of synaptic plasticity. In addition, NPC 15437 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPC 15437 for lab experiments is its selectivity for the NMDA receptor, which allows for the specific modulation of synaptic plasticity and learning and memory processes. However, one of the limitations of NPC 15437 is its hydrophilic nature, which limits its ability to cross the blood-brain barrier and reach the central nervous system.
Direcciones Futuras
There are several future directions for the research on NPC 15437, including the development of novel NMDA receptor antagonists with improved pharmacological properties, the investigation of the potential therapeutic applications of NPC 15437 for the treatment of various neurological disorders, and the exploration of the mechanisms underlying the neuroprotective effects of NPC 15437. Additionally, the use of NPC 15437 as a tool for the study of synaptic plasticity and learning and memory processes in animal models is an area of potential future research.
Aplicaciones Científicas De Investigación
NPC 15437 has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, NPC 15437 has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. In pharmacology, NPC 15437 has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In medicinal chemistry, NPC 15437 has been used as a lead compound for the development of novel NMDA receptor antagonists with improved pharmacological properties.
Propiedades
IUPAC Name |
(4-nitrophenyl)-piperidin-1-ylmethanimine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)15(16)17;/h4-7,13H,1-3,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJWSCXTBCVBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4078668.png)

![5-[4-(diethylamino)phenyl]-2-mercapto-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4078689.png)
![4-methoxy-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide hydrochloride](/img/structure/B4078692.png)
![2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4078696.png)
![methyl 4-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4078701.png)
![5-(2-furyl)-N-[2-(1H-indol-3-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078702.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzamide](/img/structure/B4078710.png)

![6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one](/img/structure/B4078723.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078731.png)
![N-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4078734.png)
![N-{[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4078740.png)
![4-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078753.png)